[1R-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
[1R-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
(-)-trans-Pinocarveol, also known as L-pinocarveol, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-trans-Pinocarveol exists as a liquid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (-)-trans-pinocarveol is primarily located in the cytoplasm. Outside of the human body, (-)-trans-pinocarveol can be found in a number of food items such as sweet bay, common sage, cumin, and hyssop. This makes (-)-trans-pinocarveol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
19894-98-5
VCID:
VC0012438
InChI:
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+/m0/s1
SMILES:
CC1(C2CC1C(=C)C(C2)O)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
[1R-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
CAS No.: 19894-98-5
Main Products
VCID: VC0012438
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 19894-98-5 |
---|---|
Product Name | [1R-(1alpha,3beta,5alpha)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1R,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
Standard InChI | InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+/m0/s1 |
Standard InChIKey | LCYXQUJDODZYIJ-VGMNWLOBSA-N |
Isomeric SMILES | CC1([C@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
SMILES | CC1(C2CC1C(=C)C(C2)O)C |
Canonical SMILES | CC1(C2CC1C(=C)C(C2)O)C |
Melting Point | Mp 5 ° 5°C |
Physical Description | Liquid |
Description | (-)-trans-Pinocarveol, also known as L-pinocarveol, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-trans-Pinocarveol exists as a liquid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (-)-trans-pinocarveol is primarily located in the cytoplasm. Outside of the human body, (-)-trans-pinocarveol can be found in a number of food items such as sweet bay, common sage, cumin, and hyssop. This makes (-)-trans-pinocarveol a potential biomarker for the consumption of these food products. |
PubChem Compound | 6973638 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume